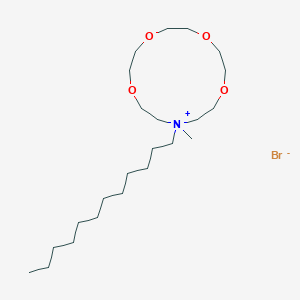

N-Dodecyl-N-methylmonoazonium 15-crown

Description

N-Dodecyl-N-methylmonoazonium 15-crown is a synthetic macrocyclic compound combining a 15-crown-5 ether core with an azo-functionalized alkyl chain. The structure comprises a dodecyl (C12) chain and a methyl group attached to a monoazonium moiety, which is integrated into the 15-membered crown ether ring. This design confers unique solubility, ion-binding, and catalytic properties. The 15-crown-5 ether component selectively complexes sodium ions (Na⁺), while the hydrophobic dodecyl chain enhances organic-phase solubility, making it valuable in phase-transfer catalysis and biomolecular conjugation .

Synthetic routes for analogous crown ether-azo hybrids often involve diazo-transfer reactions or alkylation of preformed crown ethers. For instance, 15-crown-5 derivatives are synthesized using phase-transfer catalysts to improve reaction efficiency .

Properties

CAS No. |

129117-49-3 |

|---|---|

Molecular Formula |

C23H48BrNO4 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

13-dodecyl-13-methyl-1,4,7,10-tetraoxa-13-azoniacyclopentadecane;bromide |

InChI |

InChI=1S/C23H48NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-24(2)14-16-25-18-20-27-22-23-28-21-19-26-17-15-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

DUHBLGCXLOJNDU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-] |

Canonical SMILES |

CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)C.[Br-] |

Synonyms |

N-dodecyl-N-methylmonoazonium 15-crown N-dodecyl-N-methylmonoazonium 15-crown-5-bromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Solubility and Ion-Binding Properties

N-Dodecyl-N-methylmonoazonium 15-crown exhibits superior solubility in both polar organic solvents (e.g., acetonitrile) and aqueous media compared to non-functionalized crown ethers. The dodecyl chain mitigates the hydrophilicity of the crown ether, enabling applications in biphasic systems. In contrast, unmodified 15-crown-5 requires polar aprotic solvents like DMSO for optimal solubility .

Table 1: Solubility Comparison in Common Solvents

| Compound | Water Solubility | DMSO Solubility | Acetonitrile Solubility |

|---|---|---|---|

| 15-Crown-5 | Low | High | Moderate |

| This compound | Moderate | High | High |

| 18-Crown-6 | Low | High | Low |

The sodium ion-binding capacity of this compound (log K ≈ 2.5–3.0) is slightly lower than 18-crown-6 (log K ~4.3 for K⁺) but comparable to unmodified 15-crown-5 (log K ~1.5 for Na⁺). However, its azo group introduces redox-active behavior, enabling applications in stimuli-responsive systems .

Catalytic and Reaction Efficiency

The compound outperforms simpler crown ethers in reactions requiring phase-transfer activity. For example:

- In diazonaphthoquinone synthesis, 15-crown-5 reduces reaction time by 40% compared to protic solvents .

- This compound enhances yields in sulfo-NHS ester synthesis by solubilizing sodium salts in organic phases (yield: 85–93% vs. 60–70% without crown ethers) .

Table 2: Catalytic Performance in Model Reactions

| Reaction | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Sulfo-NHS ester synthesis | None | 60–70 | 12–24 |

| Sulfo-NHS ester synthesis | 15-Crown-5 | 85–93 | 6–8 |

| Diazonaphthoquinone synthesis | This compound | 90–95 | 2–4 |

Stability and Functional Versatility

This compound demonstrates pH-dependent stability, maintaining integrity in neutral to mildly acidic conditions (pH 5–8). This contrasts with azo-crown ethers lacking alkyl chains, which degrade rapidly in aqueous media due to hydrolysis . Its stability in superoxide-containing solutions (e.g., KO2/DMSO mixtures) is comparable to 18-crown-6, making it suitable for redox-sensitive applications .

Comparison with Other Azo-Functionalized Crown Ethers

- Tetrazolo-triazine Crown Ethers: These compounds exhibit higher thermal stability (decomposition >300°C) but lack the phase-transfer utility of this compound due to their rigid structures .

- Azo-Benzocrown Ethers: While effective in photoresponsive ion sensing, their synthesis is more complex (yields: 50–60% vs. 85–95% for N-Dodecyl-N-methylmonoazonium derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.